

Topic: Synthesis of 2-Bromo-5-hydroxybenzaldehyde from 3-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2-Bromo-5-hydroxybenzaldehyde

Cat. No.: B121625

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the synthesis of **2-bromo-5-hydroxybenzaldehyde** from 3-hydroxybenzaldehyde via electrophilic aromatic substitution. **2-Bromo-5-hydroxybenzaldehyde** is a valuable building block in the development of various pharmaceutical agents, including inhibitors for PDE4 and BCL-XL, which are relevant in treating inflammatory diseases and cancer.^{[1][2]} The procedure detailed herein is based on established methods, focusing on regioselectivity, reaction conditions, and product isolation to ensure a reliable and efficient synthesis.^{[1][3]}

Introduction

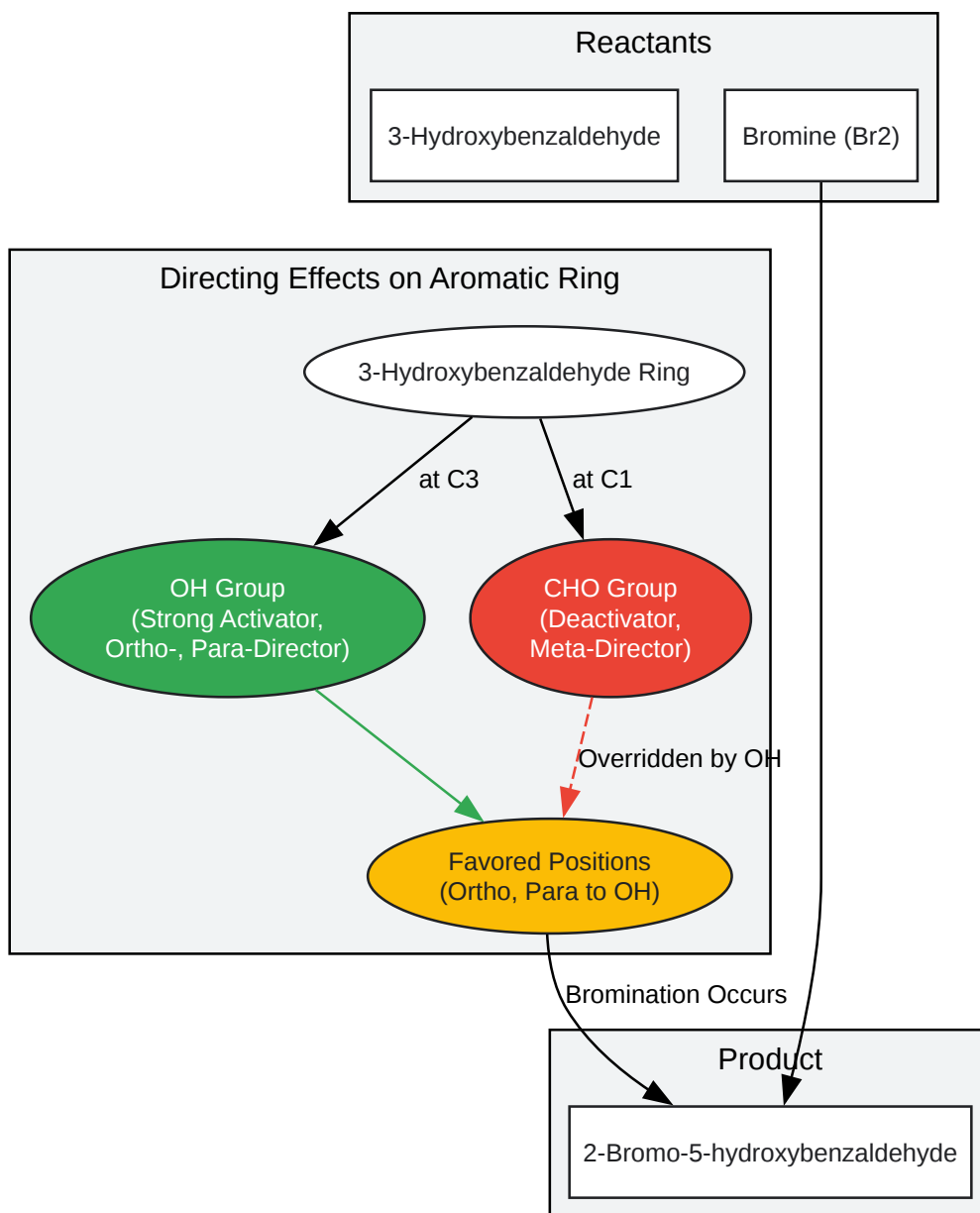
2-Bromo-5-hydroxybenzaldehyde (CAS No: 2973-80-0) is a key chemical intermediate in medicinal chemistry and organic synthesis.^[1] Its utility stems from the presence of three reactive sites: an aldehyde, a hydroxyl group, and a bromine atom, which allow for diverse subsequent chemical modifications. This application note describes a common and effective method for its preparation through the direct bromination of 3-hydroxybenzaldehyde. The protocol emphasizes precise control over reaction parameters to achieve high regioselectivity and yield.

Reaction Mechanism and Regioselectivity

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The benzene ring of 3-hydroxybenzaldehyde is activated towards electrophilic attack by the hydroxyl (-OH) group and deactivated by the aldehyde (-CHO) group.

- **Directing Effects:** The hydroxyl group is a potent activating group and an ortho-, para-director. It increases the electron density at the positions ortho (C2, C4) and para (C6) to itself. The aldehyde group is a deactivating group and a meta-director, directing incoming electrophiles to the C5 position.
- **Regioselectivity:** The powerful activating and directing effect of the hydroxyl group dominates the deactivating effect of the aldehyde group.^[4] Consequently, the bromine electrophile (Br⁺) preferentially substitutes at the positions activated by the -OH group. The primary product formed is **2-bromo-5-hydroxybenzaldehyde**, which corresponds to substitution at the C6 position (para to the hydroxyl group and ortho to the aldehyde group). This position is electronically favored and sterically accessible.^[5]

Regioselectivity in the Bromination of 3-Hydroxybenzaldehyde

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Caption: Logical flow of regioselectivity in the synthesis.

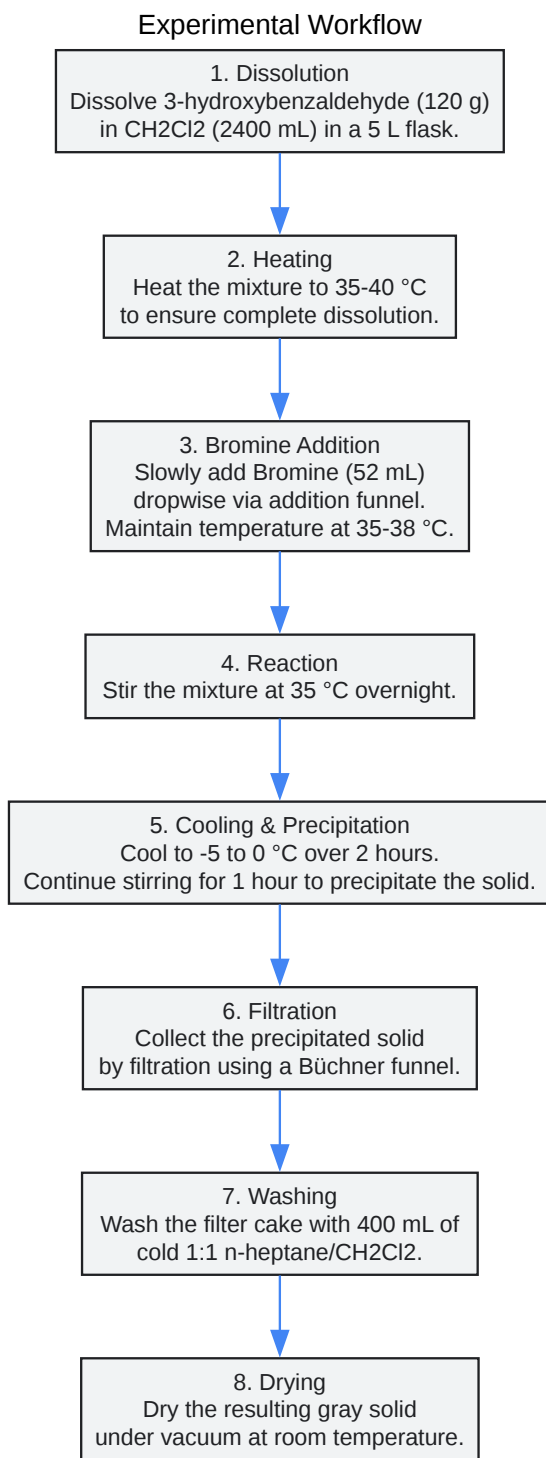
Experimental Protocol

This protocol is adapted from a general procedure for the bromination of m-hydroxybenzaldehyde.^{[1][3]}

Materials and Equipment

Reagents	Equipment
3-Hydroxybenzaldehyde	5 L Four-necked, round-bottomed flask
Dichloromethane (CH ₂ Cl ₂)	Overhead mechanical stirrer
Bromine (Br ₂)	Temperature probe
n-Heptane	Dosing (addition) funnel
Condenser tube	
Büchner funnel	
Vacuum filtration apparatus	

Step-by-Step Procedure



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Caption: Step-by-step experimental workflow diagram.

- **Dissolution:** In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, dosing funnel, and condenser, suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane (CH₂Cl₂).[\[1\]](#)[\[3\]](#)
- **Heating:** Heat the mixture to 35-40 °C with stirring until all the raw material is completely dissolved.[\[1\]](#)[\[3\]](#)
- **Bromine Addition:** Slowly add bromine (52 mL, 1.0 mol, 1.02 eq.) dropwise through the addition funnel. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 35-38 °C.[\[1\]](#)[\[3\]](#)
- **Reaction:** After the addition is complete, continue to stir the reaction mixture at 35 °C overnight.[\[1\]](#)[\[3\]](#)
- **Precipitation:** Slowly cool the mixture to a temperature of -5 to 0 °C over a period of 2 hours. Continue stirring at this temperature for an additional hour to ensure maximum precipitation of the product.[\[1\]](#)[\[3\]](#)
- **Filtration:** Collect the precipitated solid by vacuum filtration using a Büchner funnel.[\[1\]](#)[\[3\]](#)
- **Washing:** Wash the filter cake with 400 mL of a cold (0 °C) 1:1 mixture of n-heptane and dichloromethane to remove residual impurities.[\[1\]](#)[\[3\]](#)
- **Drying:** Dry the resulting gray solid under vacuum at room temperature to obtain the final product.[\[1\]](#)[\[3\]](#)

Data Presentation

Reaction Components and Yield

Component	Molecular Formula	Molecular Weight (g/mol)	Amount Used	Moles (mol)	Equivalents
3-Hydroxybenz aldehyde	C7H6O2	122.12	120 g	0.98	1.0
Bromine	Br2	159.81	52 mL (162.2 g)	1.0	1.02
2-Bromo-5-hydroxybenz aldehyde	C7H5BrO2	201.02	124.3 g (Yield)	0.62	-
Theoretical Yield:	197.0 g				
Actual Yield:	124.3 g[1][3]				
Percent Yield:	63%[1][3]				

Product Specifications

Property	Value
CAS Number	2973-80-0[1]
Molecular Formula	C7H5BrO2[3]
Molecular Weight	201.02 g/mol [3]
Appearance	White to gray to brown powder/crystal[1]
Melting Point	132.0 to 136.0 °C
Boiling Point	286.7 °C at 760 mmHg[2]
Density	1.737 g/cm³[2]
Solubility	Soluble in chloroform, dichloromethane, and ethyl acetate[1][2]

Safety and Handling

- Bromine: Is highly toxic, corrosive, and can cause severe burns. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and chemical splash goggles.
- Dichloromethane: Is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact. All operations should be performed within a fume hood.
- General Precautions: The reaction is exothermic, especially during the addition of bromine. Ensure proper temperature control and have an ice bath ready for emergency cooling.

Conclusion

The protocol described provides an effective and reproducible method for the synthesis of **2-bromo-5-hydroxybenzaldehyde** from 3-hydroxybenzaldehyde. By carefully controlling the reaction temperature and following the detailed workup procedure, a yield of approximately 63% can be achieved. This intermediate is crucial for researchers in drug discovery and organic synthesis, and this detailed guide serves as a reliable resource for its preparation.

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